molecular formula C16H21N3O4 B12948779 2,2'-(((5-Butyl-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid CAS No. 89218-93-9

2,2'-(((5-Butyl-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid

Cat. No.: B12948779
CAS No.: 89218-93-9
M. Wt: 319.36 g/mol
InChI Key: BPAKHOJZCPLHAT-UHFFFAOYSA-N
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Description

2,2'-(((5-Butyl-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid is a research-grade small molecule recognized for its potent and selective inhibition of glutamate carboxypeptidase II (GCPII), also known as prostate-specific membrane antigen (PSMA). This dual identity underpins its significant value across neuroscience and oncology research. In neurological contexts, GCPII inhibition by this compound modulates the NAAG-glutamate cycle by preventing the hydrolysis of N-acetylaspartylglutamate (NAAG) to glutamate, thereby reducing synaptic glutamate levels. This mechanism is investigated for its potential to confer neuroprotection in conditions characterized by excitotoxicity, such as neuropathic pain , glioblastoma , and other CNS injuries. Concurrently, in oncology, the high expression of PSMA on the neovasculature of solid tumors and on prostate cancer cells makes it a prominent target. This compound serves as a critical pharmacophore and chemical scaffold for developing PSMA-targeted imaging agents and therapeutics, enabling strategies for the diagnosis and treatment of prostate cancer and other malignancies. Its utility in probing GCPII/PSMA biology makes it an essential tool for elucidating disease mechanisms and validating novel therapeutic approaches.

Properties

CAS No.

89218-93-9

Molecular Formula

C16H21N3O4

Molecular Weight

319.36 g/mol

IUPAC Name

2-[(6-butyl-1H-benzimidazol-2-yl)methyl-(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C16H21N3O4/c1-2-3-4-11-5-6-12-13(7-11)18-14(17-12)8-19(9-15(20)21)10-16(22)23/h5-7H,2-4,8-10H2,1H3,(H,17,18)(H,20,21)(H,22,23)

InChI Key

BPAKHOJZCPLHAT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(C=C1)N=C(N2)CN(CC(=O)O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(((5-Butyl-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Solvent extraction and recrystallization are commonly used for purification .

Chemical Reactions Analysis

Types of Reactions

2,2’-(((5-Butyl-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2’-(((5-Butyl-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It modulates the activity of key signaling pathways such as NF-κB and MAPK.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s butyl group may introduce steric hindrance during synthesis, as seen in failed imidazole ring-forming reactions in analogous studies .
  • Structure-Activity Relationships (SAR) :
    • Alkyl Chain Length : The butyl substituent may enhance lipid membrane penetration compared to shorter-chain analogs (e.g., methyl or ethyl derivatives) .
    • Acetic Acid Moieties : Critical for solubility and metal chelation, as demonstrated in Compound 7’s ability to bind transition metals .
  • Gaps in Data : Direct experimental data (e.g., NMR, bioactivity) for the target compound are absent in the provided evidence, necessitating further empirical validation.

Biological Activity

2,2'-(((5-Butyl-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid is a compound derived from the benzimidazole family, which has garnered attention due to its diverse biological activities. Benzimidazole derivatives are known for their potential as anticancer agents, antifungals, and other therapeutic applications. This article explores the biological activity of this specific compound, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N4O4C_{15}H_{20}N_4O_4. The compound features a benzimidazole core, which is significant for its interaction with biological targets.

Benzimidazole derivatives often exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many benzimidazole compounds inhibit enzymes involved in DNA replication and repair, contributing to their anticancer properties.
  • Interference with Cell Cycle Progression : These compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Metal Chelation : The nitrogen atoms in the imidazole ring can chelate metal ions, which may play a role in their pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance:

Cell LineIC50 (µM)Mechanism of Action
HCT-11629.5Induction of apoptosis
HeLa33.8Cell cycle arrest and apoptosis

In an MTT assay conducted on colon cancer (HCT-116) and cervical cancer (HeLa) cells, the compound showed a strong antiproliferative effect at low concentrations. Notably, it exhibited minimal toxicity towards non-cancerous HEK-293 cells, indicating a selective action against cancer cells .

Antifungal Activity

Additionally, benzimidazole derivatives have been investigated for antifungal properties. While specific data on this compound's antifungal activity is limited, related benzimidazole compounds have shown promising results against various fungal strains.

Case Studies

  • Study on Anticancer Efficacy : A study published in PMC explored the synthesis and biological evaluation of several benzimidazole derivatives, including those similar to our compound. The results indicated that these derivatives could effectively inhibit the growth of cancer cells while sparing normal cells .
  • Mechanistic Study : Another research article focused on the mechanistic pathways involved in the anticancer effects of benzimidazole derivatives. The findings suggested that these compounds could induce apoptosis through mitochondrial pathways and affect cell signaling pathways critical for cancer cell survival .

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